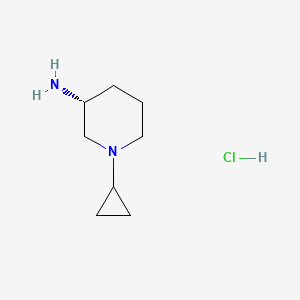
(R)-1-Cyclopropylpiperidin-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-1-Cyclopropyl-3-piperidinamine Hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable substance in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-Cyclopropyl-3-piperidinamine Hydrochloride typically involves multiple steps, starting with the reaction of cyclopropylamine with an appropriate piperidine derivative. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the desired product. The process may also involve the use of protecting groups to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of (3R)-1-Cyclopropyl-3-piperidinamine Hydrochloride is scaled up to meet commercial demands. This involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The process is closely monitored to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions: (3R)-1-Cyclopropyl-3-piperidinamine Hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
(3R)-1-Cyclopropyl-3-piperidinamine Hydrochloride is widely used in scientific research due to its unique properties. It serves as a building block in the synthesis of more complex molecules and is used in the study of biological systems. Its applications extend to the development of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which (3R)-1-Cyclopropyl-3-piperidinamine Hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, influencing biological processes. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
(3R)-1-Cyclopropyl-3-piperidinamine Hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Piperidine derivatives
Cyclopropylamine derivatives
Other piperidinamine compounds
These compounds share structural similarities but may differ in their reactivity and applications. The unique features of (3R)-1-Cyclopropyl-3-piperidinamine Hydrochloride make it a valuable substance in various scientific and industrial contexts.
Properties
Molecular Formula |
C8H17ClN2 |
|---|---|
Molecular Weight |
176.69 g/mol |
IUPAC Name |
(3R)-1-cyclopropylpiperidin-3-amine;hydrochloride |
InChI |
InChI=1S/C8H16N2.ClH/c9-7-2-1-5-10(6-7)8-3-4-8;/h7-8H,1-6,9H2;1H/t7-;/m1./s1 |
InChI Key |
AVZYWMQDLDCCRQ-OGFXRTJISA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)C2CC2)N.Cl |
Canonical SMILES |
C1CC(CN(C1)C2CC2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




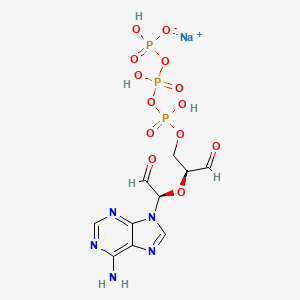

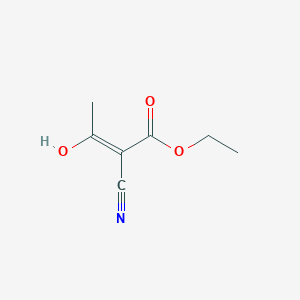
![N'-[8-bromo-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B15351733.png)

![[3,4,5-Trihydroxy-6-[3-hydroxy-5-[2-(3-hydroxy-4-methoxyphenyl)ethenyl]phenoxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B15351742.png)

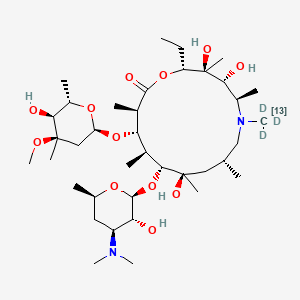
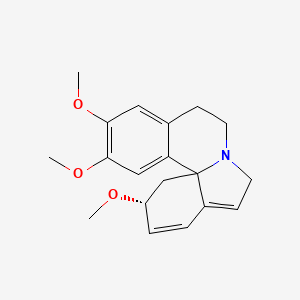
![(3S,5R,8R,9S,10R,13R,14S,17R)-3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B15351762.png)

![2-Methylsulfanyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B15351784.png)
